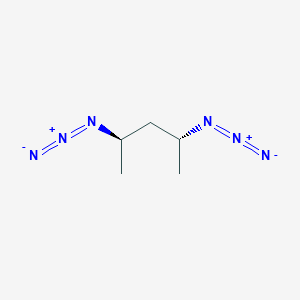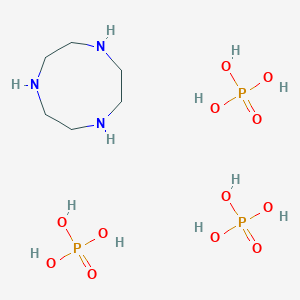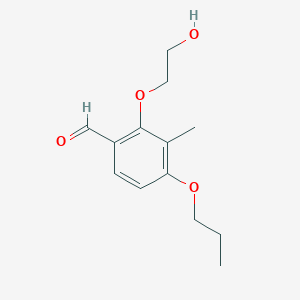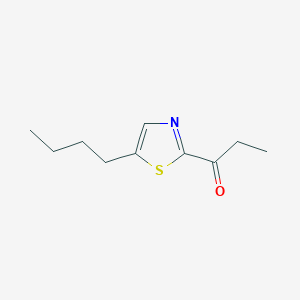
1-(5-Butyl-1,3-thiazol-2-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Butyl-1,3-thiazol-2-yl)propan-1-one is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Butyl-1,3-thiazol-2-yl)propan-1-one can be achieved through several methods. One common approach involves the reaction of 2-chloropropionyl chloride with 5-butyl-1,3-thiazole in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Butyl-1,3-thiazol-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated thiazole derivatives.
Applications De Recherche Scientifique
1-(5-Butyl-1,3-thiazol-2-yl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mécanisme D'action
The mechanism of action of 1-(5-Butyl-1,3-thiazol-2-yl)propan-1-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. For example, thiazole derivatives are known to interact with DNA and proteins, leading to the disruption of cellular functions and ultimately cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Thiazol-2-yl)propan-1-one
- 5-Butyl-1,3-thiazole
- 2-(Butylthio)-1,3-thiazole
Uniqueness
1-(5-Butyl-1,3-thiazol-2-yl)propan-1-one is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to other thiazole derivatives, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
824969-43-9 |
|---|---|
Formule moléculaire |
C10H15NOS |
Poids moléculaire |
197.30 g/mol |
Nom IUPAC |
1-(5-butyl-1,3-thiazol-2-yl)propan-1-one |
InChI |
InChI=1S/C10H15NOS/c1-3-5-6-8-7-11-10(13-8)9(12)4-2/h7H,3-6H2,1-2H3 |
Clé InChI |
NMWMPUUUSAGXMM-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CN=C(S1)C(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(4-Bromoanilino)methylidene]-2-{(E)-[(4-bromophenyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14224399.png)

![Oxazole, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14224418.png)
![2-Hydroxy-5-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B14224436.png)

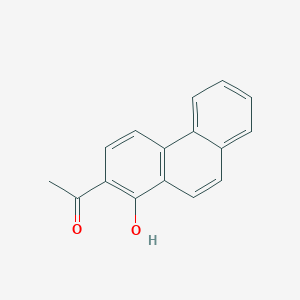


![N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-3-methoxy-2-methylbenzamide](/img/structure/B14224467.png)
![2(1H)-Pyrimidinone, 4-amino-1-[(4-ethenylphenyl)methyl]-](/img/structure/B14224486.png)
![Benzamide, N-[2-(hexylamino)-2-oxoethyl]-2-mercapto-](/img/structure/B14224493.png)
